

Triamylamine as a Phase Transfer Catalyst in Organic Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Triamylamine*

Cat. No.: *B147544*

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Introduction

Phase transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] This technique often leads to faster reactions, higher yields, milder reaction conditions, and the use of less expensive and environmentally benign reagents and solvents.[2][3] Quaternary ammonium salts are a common class of phase transfer catalysts.[4]

Triamylamine, a tertiary amine, can function as a precursor to a phase transfer catalyst. While not a catalyst itself in the traditional sense, it can react in situ with an alkylating agent present in the reaction mixture to form a triamylalkylammonium salt.[5] This quaternary ammonium salt is the active catalytic species that transports anions from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs. The lipophilicity of the three amyl groups on the nitrogen atom enhances the solubility of the in situ formed quaternary salt in the organic phase, a crucial factor for efficient catalysis.

This document provides detailed application notes and protocols for the use of **triamylamine** as a phase transfer catalyst in common organic reactions. It should be noted that while the principles are well-established for long-chain trialkylamines, specific quantitative data for **triamylamine** is limited in the available literature. Therefore, where specific data for

triethylamine is unavailable, data for analogous long-chain trialkylamines such as tributylamine and trioctylamine are provided as a reference.

Principle of Operation

The catalytic cycle of **triethylamine** in phase transfer catalysis involves two key stages:

- **In Situ Catalyst Formation:** **Triethylamine** reacts with an alkylating agent ($R'-X$) in the organic phase to form a quaternary ammonium salt, triethylalkylammonium halide ($[(C_2H_5)_3NR']^+X^-$). This salt is the active phase transfer catalyst.
- **Anion Exchange and Transfer:** At the interface of the aqueous and organic phases, the triethylalkylammonium cation exchanges its halide anion (X^-) for the reactant anion (Y^-) from the aqueous phase. The resulting ion pair ($[(C_2H_5)_3NR']^+Y^-$) is sufficiently lipophilic to be transported into the organic phase.
- **Reaction in the Organic Phase:** In the organic phase, the reactant anion (Y^-) is now "naked" and highly reactive, readily reacting with the organic substrate ($R-Z$) to form the desired product ($R-Y$). The triethylalkylammonium cation then pairs with the leaving group anion (Z^-).
- **Catalyst Regeneration:** The triethylalkylammonium salt with the leaving group anion ($[(C_2H_5)_3NR']^+Z^-$) migrates back to the aqueous interface to exchange for another reactant anion (Y^-), thus completing the catalytic cycle.

Applications in Organic Synthesis

Triethylamine, through its in situ formation of a quaternary ammonium salt, can be effectively employed in a variety of phase transfer catalyzed reactions, including:

- **Nucleophilic Substitution Reactions:** Synthesis of ethers, esters, nitriles, and azides from the corresponding alkyl halides.
- **Dichlorocyclopropanation:** Generation of dichlorocarbene from chloroform and a strong base for the synthesis of dichlorocyclopropanes from alkenes.
- **Alkylation Reactions:** C-, O-, N-, and S-alkylation of various substrates.^[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions catalyzed by long-chain trialkylamines, which can serve as a proxy for the expected performance of triamylamine.

Reaction Type	Substrate	Reagent	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Ether Synthesis	Phenol	1-Bromobutane	Tributylamine (in situ)	Toluene/Water	70	4	~95%	[2]
Nitrile Synthesis	1-Bromooctane	NaCN	Aliquat 336 (Trioctylmethylammonium chloride)	Water/Dodecane	105	2	99	[7]
Dichlorocyclopropanation	Styrene	Chloroform/NaOH	Benzyltriethylammonium chloride	Dichloromethane/Water	RT	24	77	[8]
Alkylation	N-(Diphenyl)methylene glycine t-butyl ester	Benzyl bromide	Carbohydrate-based Quaternary Ammonium Salt (10)	Toluene/50% NaOH	0	2	67-88	[9]

Note: The data presented for tributylamine and Aliquat 336 are indicative of the performance of long-chain trialkylamine-based phase transfer catalysts and can be considered as a baseline for reactions employing **triamylamine**.

Experimental Protocols

Protocol for Nucleophilic Substitution: Synthesis of Butyl Phenyl Ether

This protocol describes the synthesis of butyl phenyl ether from phenol and 1-bromobutane using **triamylamine** as an in situ phase transfer catalyst.

Materials:

- Phenol
- 1-Bromobutane
- **Triamylamine**
- Sodium hydroxide (NaOH)
- Toluene
- Deionized water
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and hotplate

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (e.g., 5.0 g, 53 mmol) in 25 mL of toluene.

- **Aqueous Phase Preparation:** In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving NaOH (e.g., 4.2 g, 105 mmol) in 8.4 mL of deionized water. Allow the solution to cool to room temperature.
- **Addition of Reagents:** To the toluene solution of phenol, add 1-bromobutane (e.g., 7.3 g, 53 mmol) and **triethylamine** (e.g., 0.5 g, 2.2 mmol, ~4 mol%).
- **Reaction Initiation:** Add the aqueous NaOH solution to the reaction mixture.
- **Reaction Conditions:** Heat the biphasic mixture to 70-80°C with vigorous stirring to ensure efficient mixing of the two phases.
- **Monitoring the Reaction:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction:** Extract the aqueous layer with toluene (2 x 15 mL).
- **Washing:** Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to obtain pure butyl phenyl ether.

Protocol for Dichlorocyclopropanation of Styrene

This protocol outlines the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene using dichlorocarbene generated in situ with **triethylamine** as the phase transfer catalyst.^[8]

Materials:

- Styrene
- Chloroform (stabilized with ethanol)

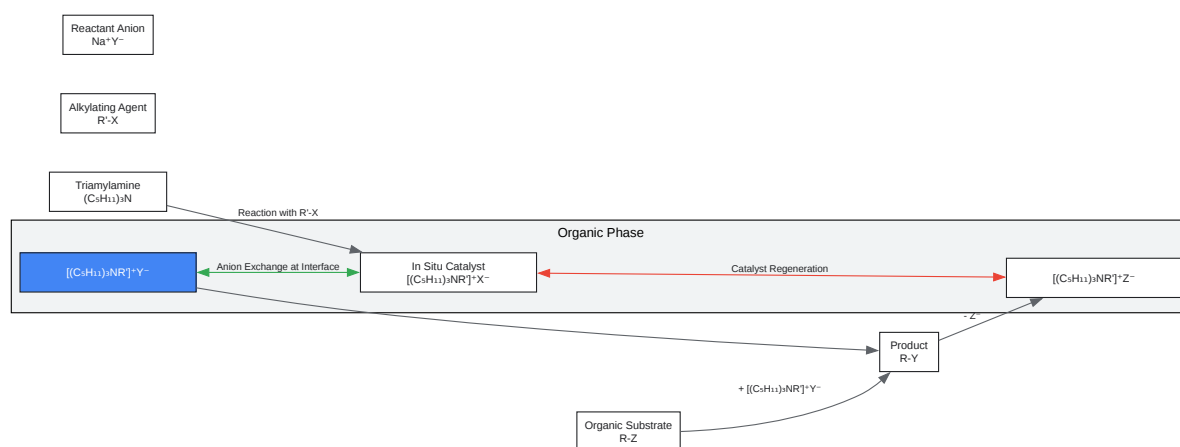
- **Triamylamine**
- Sodium hydroxide (50% aqueous solution)
- Dichloromethane
- Deionized water
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place styrene (e.g., 10.4 g, 100 mmol) and **triamylamine** (e.g., 0.45 g, 2 mmol, 2 mol%) in 50 mL of dichloromethane.
- **Cooling:** Cool the mixture to 0-5°C using an ice bath.
- **Addition of Base:** Slowly add 50 mL of a pre-cooled 50% aqueous sodium hydroxide solution to the vigorously stirred mixture over a period of 30 minutes.
- **Addition of Chloroform:** Add chloroform (e.g., 17.9 g, 150 mmol) dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10°C.
- **Reaction:** After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.
- **Monitoring the Reaction:** Monitor the disappearance of styrene using TLC or GC.
- **Work-up:** Once the reaction is complete, pour the mixture into 100 mL of cold water.
- **Extraction:** Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

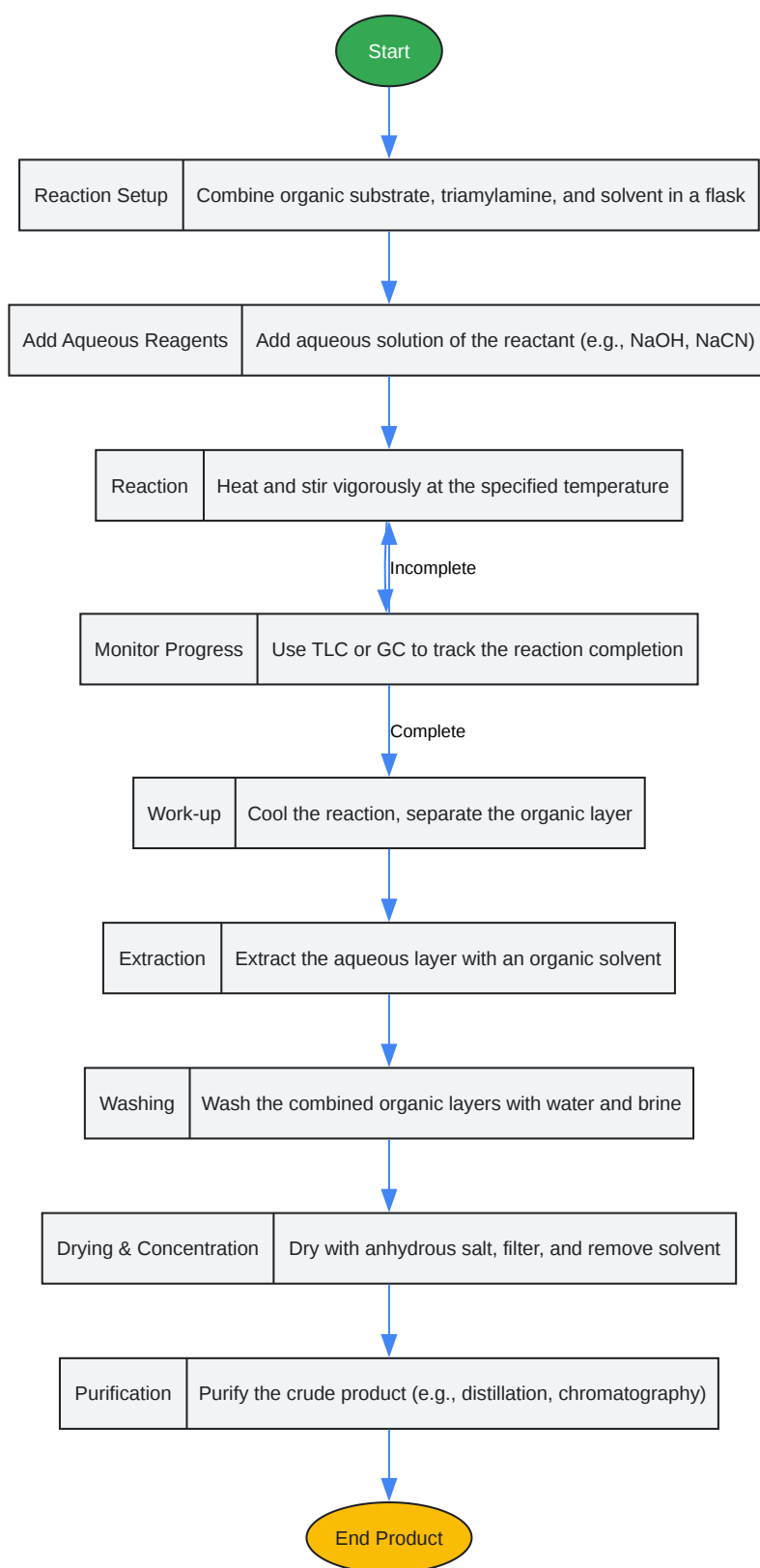
- **Washing:** Combine the organic layers and wash with deionized water (2 x 50 mL) until the washings are neutral, followed by a final wash with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the resulting crude oil by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.

Visualizations



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Caption: General mechanism of phase transfer catalysis using **triamylamine**.



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Caption: Typical experimental workflow for a phase transfer catalyzed reaction.

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